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molecular formula C6H10O4 B1606928 Dipropionyl peroxide CAS No. 3248-28-0

Dipropionyl peroxide

Cat. No. B1606928
M. Wt: 146.14 g/mol
InChI Key: KOPQZJAYZFAPBC-UHFFFAOYSA-N
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Patent
US04177196

Procedure details

Two side reactions could in theory occur in the extraction column, namely the reaction of hydrogen peroxide with sulphuric acid to form Caro's acid and the reaction of propionic acid with perpropionic acid to give propionyl peroxide. However the simultaneous extraction into the organic phase constituted by the propylene dichloride has the general effect of minimising these side reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[CH3:6][CH2:7][C:8]([O:10]O)=[O:9]>>[C:1]([O:5][O:10][C:8](=[O:9])[CH2:7][CH3:6])(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OOC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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